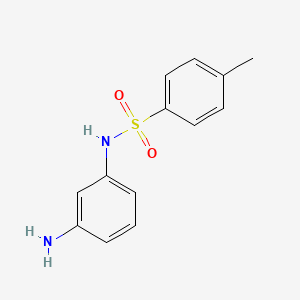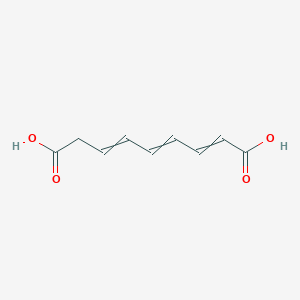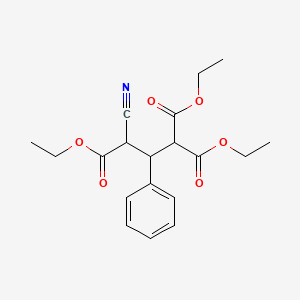
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is a chemical compound with the molecular formula C19H23NO6. It is known for its unique structure, which includes a cyano group, a phenyl ring, and three ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate typically involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and ester functionalities play crucial roles in its reactivity and interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
Methyl 3-cyano-2-phenylpropanoate: Another ester derivative with comparable reactivity.
Diethyl 2-cyano-3-phenylpropanoate: A structurally related compound with similar chemical properties.
Uniqueness
Triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate is unique due to its three ester groups, which provide multiple sites for chemical modification. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
5447-77-8 |
|---|---|
Molekularformel |
C19H23NO6 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
triethyl 3-cyano-2-phenylpropane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C19H23NO6/c1-4-24-17(21)14(12-20)15(13-10-8-7-9-11-13)16(18(22)25-5-2)19(23)26-6-3/h7-11,14-16H,4-6H2,1-3H3 |
InChI-Schlüssel |
RKEGILHUIYDUHE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C#N)C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



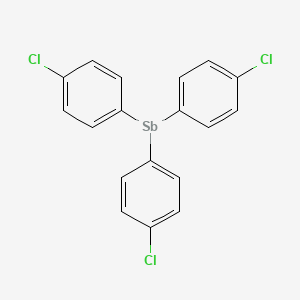
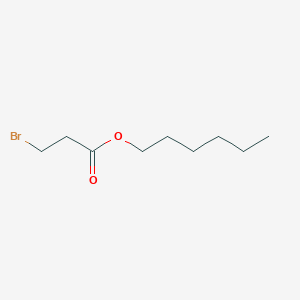
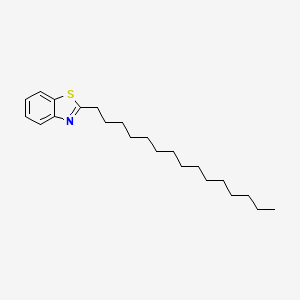
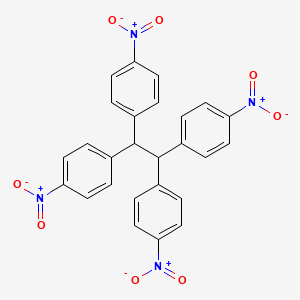
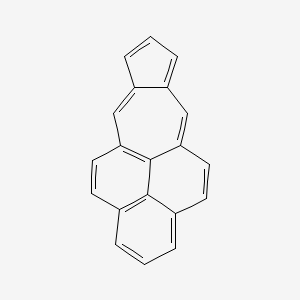
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)
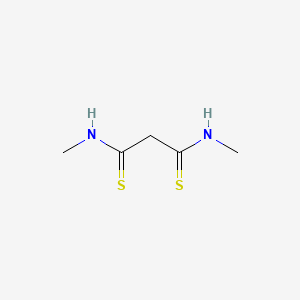
![n-[(4-Nitrophenyl)sulfonyl]glutamic acid](/img/structure/B14734747.png)
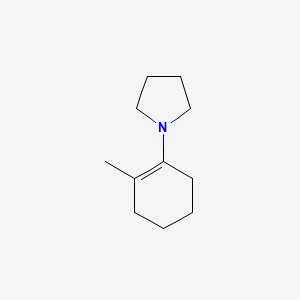
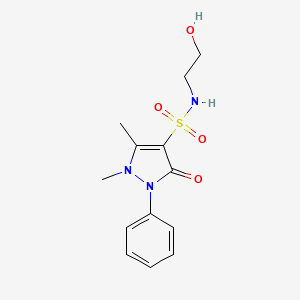
![1,1'-[(2-Bromophenyl)phosphoryl]diaziridine](/img/structure/B14734772.png)
